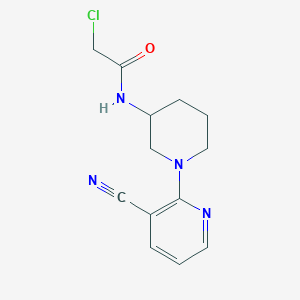

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide

Description

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide (CAS: 1065484-49-2) is a chloroacetamide derivative featuring a piperidine ring substituted with a 3-cyanopyridin-2-yl group at the 1-position and a chloroacetamide moiety at the 3-position. Its molecular formula is C₁₃H₁₅ClN₄O, with a molecular weight of 278.74 g/mol and a calculated LogP of 2.18, indicating moderate lipophilicity . Notably, its close analog, 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide (CAS: 1065484-50-5), shares the same molecular formula but differs in the substitution position on the piperidine ring, which may influence conformational flexibility and binding interactions .

Properties

IUPAC Name |

2-chloro-N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O/c14-7-12(19)17-11-4-2-6-18(9-11)13-10(8-15)3-1-5-16-13/h1,3,5,11H,2,4,6-7,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGNGVBEDTTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189817 | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-50-5 | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide typically involves the reaction of 3-cyanopyridine with piperidine derivatives under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent to introduce the chloroacetamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution, particularly with sulfur-containing nucleophiles, to form thioether intermediates. This reaction is critical for synthesizing heterocyclic derivatives:

Mechanistic Insight :

The chloro group acts as a leaving site, enabling nucleophilic attack by thiols. Subsequent cyclization eliminates HCl, forming fused thienopyridine systems .

Hydrolysis Reactions

Hydrolysis of the chloroacetamide group under acidic/basic conditions produces hydroxy derivatives:

| Reaction | Conditions | Product | Key Data |

|---|---|---|---|

| Hydrolysis to hydroxyacetamide | NaOH (aq.), 60°C | N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)-2-hydroxyacetamide | IR: Loss of C-Cl stretch (~600 cm⁻¹), new O-H band (~3400 cm⁻¹). |

Cyano Group Reactivity

The 3-cyanopyridine moiety participates in:

-

Nucleophilic addition (e.g., with amines or hydrazines).

-

Reduction to aminopyridines using catalysts like Pd/C or NaBH₄.

Piperidine Ring Functionalization

The piperidine nitrogen can undergo:

-

Alkylation with alkyl halides.

-

Acylation with acid chlorides (e.g., forming tertiary amides).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) on the pyridine ring enable aryl/heteroaryl substitutions, enhancing pharmacological potential.

Mechanistic and Structural Considerations

-

Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in nucleophilic substitutions.

-

Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic additions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

- Chemical Reactions: It can undergo various reactions such as substitution, oxidation, reduction, and hydrolysis, allowing for the creation of diverse derivatives that can be tailored for specific applications.

2. Biology:

- Biological Activity: Research indicates that 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide exhibits significant biological activities, including antimicrobial and potential anticancer effects. Its ability to interact with specific enzymes and receptors makes it a candidate for further therapeutic exploration.

- Mechanism of Action: The compound's mechanism involves binding to molecular targets, modulating their activity to produce various biological effects. This property is crucial for its potential use in drug development.

3. Medicine:

- Therapeutic Potential: The compound is being investigated for its potential therapeutic applications, particularly in developing new drugs aimed at treating infections or cancer due to its antimicrobial properties.

- Case Studies: Preliminary studies have shown efficacy against certain pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating its potential as an antimicrobial agent.

4. Industry:

- Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related chloroacetamide derivatives:

Key Observations:

- Heterocyclic Influence: Replacing the 3-cyanopyridinyl group with a 1,3-thiazol-2-yl () introduces sulfur, which may enhance metal-binding properties or alter metabolic stability. Thiazole derivatives are often explored in agrochemicals due to their pesticidal activity .

- Pyrazine vs.

- Fluorinated Analogs: The 3-cyano-4-fluorophenyl derivative () combines electron-withdrawing (cyano) and electronegative (fluoro) groups, which could modulate receptor binding in fluorinated pharmaceuticals .

- Agrochemical Derivatives : Alachlor () demonstrates how chloroacetamides with bulky aryl groups (e.g., 2,6-diethylphenyl) are optimized for herbicidal activity rather than medicinal use .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s LogP (2.18) is higher than alachlor’s estimated LogP (~3.5), suggesting better aqueous solubility, which is critical for oral bioavailability in drug development .

- Molecular Weight : Most analogs fall within 250–280 g/mol, aligning with Lipinski’s rule for drug-likeness. However, the thiazole derivative (268.74 g/mol) may exhibit better diffusion across biological membranes .

Biological Activity

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide is a chemical compound characterized by its unique structure, which includes a chloro group, a cyanopyridine moiety, and a piperidine ring. Its molecular formula is C13H15ClN4O, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClN4O |

| Molecular Weight | 278.74 g/mol |

| CAS Number | 1065484-50-5 |

| IUPAC Name | 2-chloro-N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]acetamide |

| InChI Key | WRMGNGVBEDTTNE-UHFFFAOYSA-N |

The biological activity of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Research indicates that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing cyanopyridine moieties have been linked to enhanced activity against various pathogens. While specific data on 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide's antimicrobial efficacy is limited, its structural analogs have shown promising results in inhibiting bacterial growth .

Anticancer Activity

Research into related compounds has revealed potential anticancer activities. For example, studies on similar piperidine derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HT-29. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide may exhibit similar properties .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluating the cytotoxic effects of related piperidine compounds on the MCF-7 breast cancer cell line revealed IC50 values ranging from 5 to 20 µM. These findings suggest that structurally similar compounds could also be effective against cancer cells, warranting further investigation into 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide .

- Antimicrobial Evaluation : In vitro studies on piperidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. Although specific data for the target compound is not available, it is reasonable to hypothesize similar efficacy based on structural similarities .

Synthetic Routes

The synthesis of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide typically involves the reaction of 3-cyanopyridine with piperidine derivatives using chloroacetyl chloride under basic conditions such as triethylamine. This method highlights the compound's role as an intermediate in the synthesis of more complex organic molecules.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects will aid in optimizing its structure for enhanced activity.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and potential therapeutic applications of this compound.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates.

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines.

- Condensation : Employ cyanoacetic acid with a condensing agent to finalize the acetamide backbone .

- Optimization : Multi-step routes may yield 2–5% overall efficiency; iterative adjustments (e.g., solvent choice, temperature) are critical for scalability .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR : Analyze chemical shifts for piperidine protons (δ 1.5–3.5 ppm), pyridine aromatic signals (δ 7.0–8.5 ppm), and acetamide NH (δ 5.0–6.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning in the pyridine-piperidine core .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for polar intermediates .

- Acid-Base Extraction : Separate unreacted amines or acidic byproducts using pH-controlled partitioning .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical NMR data be resolved?

- Methodological Answer :

- Dynamic Effects : Assess tautomerism or conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR .

- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to identify discrepancies in substituent electronic effects .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peak assignments .

Q. What strategies improve yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Monitoring : Use TLC or HPLC to track reaction progress and optimize stepwise conditions (e.g., reaction time, stoichiometry) .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer in condensation steps .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize synthetic analogs with improved binding .

- MD Simulations : Simulate solvation effects and stability of the acetamide moiety in aqueous environments to guide derivatization .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data to design optimized analogs .

Q. What are the key considerations for scaling up laboratory synthesis to pilot-scale production?

- Methodological Answer :

- Safety Protocols : Address exothermic risks in chlorination steps using controlled addition and cooling systems .

- Cost-Benefit Analysis : Compare batch vs. continuous processing for steps with low yields (e.g., cyano group introduction) .

- Byproduct Management : Implement inline IR or mass spectrometry to monitor impurities and adjust purification workflows .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to distinguish outliers from true biological variability .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar chloroacetamides in terms of reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.